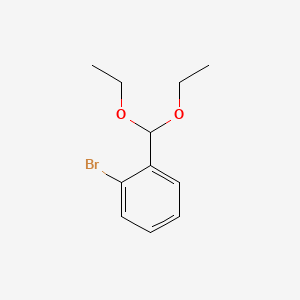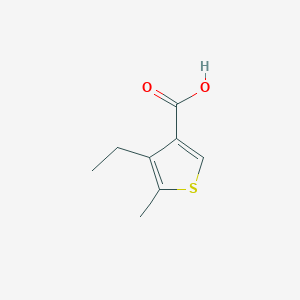
2-溴苯甲醛二乙基缩醛
概述
描述
2-Bromobenzaldehyde diethyl acetal is an organic compound with the chemical formula C11H15BrO2. It is a derivative of 2-bromobenzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is a colorless to almost colorless liquid with a characteristic odor. It is used primarily in organic synthesis as a building block for more complex molecules .
科学研究应用
2-Bromobenzaldehyde diethyl acetal is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Organic Synthesis: It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions
安全和危害
作用机制
Target of Action
2-Bromobenzaldehyde diethyl acetal is a type of organic compound known as an acetal . Acetals are often used in organic synthesis as protecting groups for carbonyl groups . The primary targets of 2-Bromobenzaldehyde diethyl acetal are therefore carbonyl-containing compounds, where it can protect the carbonyl group from unwanted reactions .
Mode of Action
The mode of action of 2-Bromobenzaldehyde diethyl acetal involves its reaction with carbonyl-containing compounds to form a protected acetal . This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol . The resulting acetal is resistant to bases, reducing agents, and nucleophiles, allowing other parts of the molecule to be selectively reacted .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromobenzaldehyde diethyl acetal would depend on the specific carbonyl-containing compound it is reacting with. In general, the formation of an acetal can prevent unwanted side reactions in biochemical pathways that involve carbonyl-containing compounds .
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The primary result of the action of 2-Bromobenzaldehyde diethyl acetal is the protection of carbonyl groups in organic compounds . This can prevent unwanted side reactions and allow for selective reactions elsewhere in the molecule .
Action Environment
The action of 2-Bromobenzaldehyde diethyl acetal is influenced by environmental factors such as pH and temperature . Acidic conditions are necessary for the formation of the acetal . Additionally, the reaction is reversible and can be driven to completion by removing the water produced in the reaction .
生化分析
Biochemical Properties
2-Bromobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with alcohols in the presence of an acid catalyst to form acetals. The nature of these interactions involves nucleophilic addition to the carbonyl group, followed by protonation and deprotonation steps .
Cellular Effects
The effects of 2-Bromobenzaldehyde diethyl acetal on cellular processes are primarily related to its role in modifying cellular metabolism. It can influence cell signaling pathways by interacting with specific enzymes involved in metabolic pathways. This compound may also affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Bromobenzaldehyde diethyl acetal exerts its effects through nucleophilic addition reactions. The carbonyl group of the compound is protonated, making it more electrophilic and susceptible to attack by nucleophiles such as alcohols. This leads to the formation of hemiacetals and acetals, which are crucial intermediates in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzaldehyde diethyl acetal can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 2-Bromobenzaldehyde diethyl acetal vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound can cause significant cellular damage and disrupt metabolic processes .
Metabolic Pathways
2-Bromobenzaldehyde diethyl acetal is involved in several metabolic pathways, including those related to the formation of acetals and hemiacetals. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which facilitate these reactions. The compound can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromobenzaldehyde diethyl acetal is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromobenzaldehyde diethyl acetal is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may be localized to the endoplasmic reticulum or mitochondria, influencing the activity and function of these organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromobenzaldehyde diethyl acetal can be synthesized through the acetalization of 2-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: The carbonyl oxygen of 2-bromobenzaldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by ethanol: Ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal intermediate undergoes further reaction with another molecule of ethanol, resulting in the formation of 2-bromobenzaldehyde diethyl acetal and the elimination of water.
Industrial Production Methods: In industrial settings, the synthesis of 2-bromobenzaldehyde diethyl acetal is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of molecular sieves or a Dean-Stark apparatus helps in the continuous removal of water, driving the equilibrium towards the formation of the acetal .
化学反应分析
Types of Reactions: 2-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to 2-bromobenzaldehyde and ethanol.
Nucleophilic substitution: The bromine atom in the benzene ring can be substituted by nucleophiles such as thiols or amines, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form 2-bromobenzoic acid.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Nucleophilic substitution: Thiols or amines in the presence of a base (e.g., potassium hydroxide) and a catalyst (e.g., copper).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-Bromobenzaldehyde and ethanol.
Nucleophilic substitution: Various substituted benzaldehyde derivatives.
Oxidation: 2-Bromobenzoic acid.
相似化合物的比较
2-Bromobenzaldehyde: The parent compound, which lacks the ethoxy protecting groups.
4-Bromobenzaldehyde diethyl acetal: A positional isomer with the bromine atom at the para position.
3-Bromobenzaldehyde diethyl acetal: Another positional isomer with the bromine atom at the meta position .
Uniqueness: 2-Bromobenzaldehyde diethyl acetal is unique due to its specific substitution pattern and the presence of the acetal protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules .
属性
IUPAC Name |
1-bromo-2-(diethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGYQVYBWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392903 | |
| Record name | 2-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35822-58-3 | |
| Record name | 2-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(diethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)









![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
